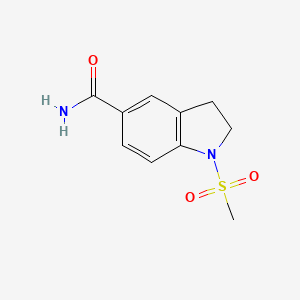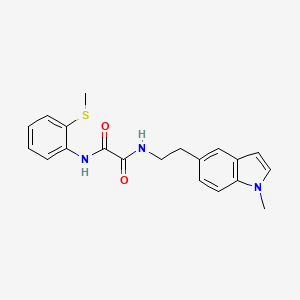
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that belongs to the class of oxalamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis method.
Oxalamide Formation: The indole derivative is then reacted with an appropriate oxalyl chloride derivative in the presence of a base such as triethylamine to form the oxalamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and phenyl moieties.
Reduction: Reduced forms of the oxalamide.
Substitution: Substituted indole or phenyl derivatives.
Aplicaciones Científicas De Investigación
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The methylthio-substituted phenyl group may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Oxalamides: Other oxalamide compounds with different substituents on the phenyl and indole rings.
Uniqueness
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of both an indole moiety and a methylthio-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications.
Propiedades
IUPAC Name |
N-[2-(1-methylindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-23-12-10-15-13-14(7-8-17(15)23)9-11-21-19(24)20(25)22-16-5-3-4-6-18(16)26-2/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMAPPBPDMIDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
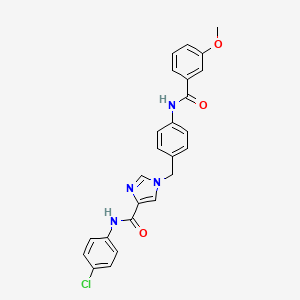
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)


![3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2475641.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2475645.png)
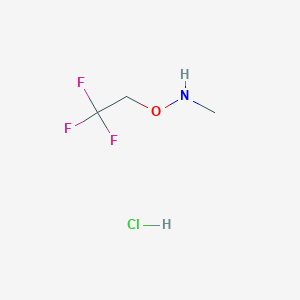
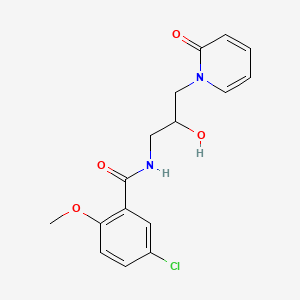
![3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2475649.png)
![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide](/img/structure/B2475652.png)
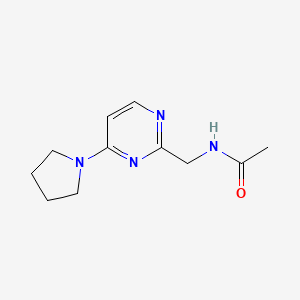
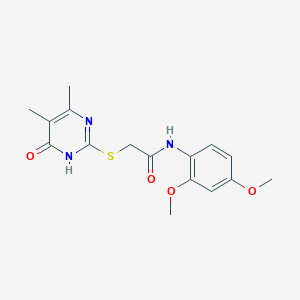
![2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)
